Tert-butyl 2-iodobenzoate is an organic compound characterized by the chemical formula C₁₁H₁₃IO₂. It appears as a white crystalline solid and is soluble in organic solvents. This compound features a tert-butyl group attached to the oxygen of a benzoate moiety, which is further substituted with an iodine atom at the second position of the benzene ring. Its structure can be represented as follows:
textO || C4H9-C-O-C6H4-I
The presence of the iodine atom makes it a useful intermediate in various
t-BuIbz should be handled with care in a well-ventilated laboratory following standard laboratory safety procedures. Specific data on its toxicity is limited, but potential hazards include:
While specific biological activity data for tert-butyl 2-iodobenzoate is limited, compounds containing iodine and benzoate structures often exhibit antimicrobial and antifungal properties. The presence of the iodine atom may enhance biological activity due to its electronegativity and ability to participate in various biochemical interactions.
Tert-butyl 2-iodobenzoate can be synthesized through several methods:
Tert-butyl 2-iodobenzoate has several applications in organic synthesis, including:
Interaction studies focus on how tert-butyl 2-iodobenzoate interacts with other chemical entities. Its reactivity with nucleophiles indicates potential pathways for creating diverse chemical products. Additionally, studies on its biological interactions may reveal insights into its potential therapeutic uses or toxicological profiles.
Tert-butyl 2-iodobenzoate shares structural and functional similarities with several other compounds. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Methyl 2-iodobenzoate | Contains a methyl group instead of a tert-butyl group | More volatile; used in similar reactions |
Ethyl 2-iodobenzoate | Contains an ethyl group | Lower boiling point compared to tert-butyl |
Propyl 2-iodobenzoate | Contains a propyl group | Intermediate reactivity |
Tert-butyl 4-iodobenzoate | Iodine at the fourth position | Different reactivity profile |
Tert-butyl 2-iodobenzoate is unique due to its bulky tert-butyl group, which influences its steric properties and reactivity compared to other iodobenzoates. This steric hindrance can affect reaction rates and selectivity in synthetic applications.